molecular formula C20H20BrN3OS B2895172 1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 887894-24-8

1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No.: B2895172
CAS No.: 887894-24-8
M. Wt: 430.36
InChI Key: CUDLRJGAODTQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 3-bromophenyl isothiocyanate with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thioureas are known for their potential as enzyme inhibitors. This compound may be studied for its inhibitory effects on specific enzymes, which could lead to the development of new therapeutic agents.

Medicine

The medicinal applications of this compound could include its use as a lead compound in drug discovery. Its structural features may allow it to interact with biological targets, leading to potential treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea likely involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl and quinoline moieties may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
  • 1-(3-Chlorophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
  • 1-(3-Methylphenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Uniqueness

The presence of the bromine atom in 1-(3-Bromophenyl)-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea distinguishes it from other similar compounds. This halogen atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among its analogs.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-12-8-15-10-14(19(25)24-18(15)9-13(12)2)6-7-22-20(26)23-17-5-3-4-16(21)11-17/h3-5,8-11H,6-7H2,1-2H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLRJGAODTQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=S)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.